molecular formula C27H32N6O2 B2615820 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 573942-01-5

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2615820
CAS No.: 573942-01-5
M. Wt: 472.593
InChI Key: CSQUSVMYYLBCEA-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, structurally analogous to xanthine derivatives like theophylline. Its core structure is modified with a 4-benzylpiperazinylmethyl group at position 8 and a 2-phenylethyl substituent at position 7. The benzylpiperazine moiety may contribute to CNS activity, while the phenylethyl group likely influences cardiovascular effects .

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-29-25-24(26(34)30(2)27(29)35)33(14-13-21-9-5-3-6-10-21)23(28-25)20-32-17-15-31(16-18-32)19-22-11-7-4-8-12-22/h3-12H,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQUSVMYYLBCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative notable for its diverse biological activities. Its structural components include a purine core and functional groups that enhance its pharmacological potential. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C27H32N6O2
  • Molecular Weight : 472.593 g/mol

Structural Characteristics

The compound features a purine base with:

  • A benzylpiperazine moiety that may influence neurotransmitter systems.
  • A phenylethyl group that enhances lipophilicity and potential receptor interactions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Neuropharmacological Activity :
    • Potential effects on dopaminergic and serotonergic systems.
    • Similar compounds have been studied for their anxiolytic and antidepressant properties.
  • Antitumor Activity :
    • Preliminary studies suggest potential efficacy against certain cancer cell lines.
    • Mechanisms may involve modulation of cellular signaling pathways.
  • Antimicrobial Properties :
    • Some derivatives show activity against bacterial strains, indicating potential as antimicrobial agents.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed to quantify these interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalModulation of neurotransmitter systems
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against specific bacterial strains

Neuropharmacological Study

A study conducted on a related compound demonstrated significant anxiolytic effects in animal models. The mechanism was attributed to the modulation of serotonin receptors, suggesting a similar potential for our compound.

Antitumor Research

In vitro studies have shown that the compound inhibits the growth of specific cancer cell lines (e.g., breast cancer cells). Further investigation into its mechanism revealed interference with the cell cycle and induction of apoptosis.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes:

  • Starting Material : Reaction of 2-(4-(2-(4-benzylpiperazin-1-yl)ethyl)benzyl)ethyl with a purine precursor in an alcoholic solvent.
  • Reagents Used : Various alkylating agents to introduce functional groups.

Applications

The applications of this compound extend into:

  • Medicinal Chemistry : Development of new therapeutic agents targeting neurological disorders and cancers.
  • Pharmacology : Investigating the pharmacokinetics and dynamics in preclinical models.

Comparison with Similar Compounds

Cardiovascular Activity

  • Antiarrhythmic Effects: Compounds with hydroxypropyl-piperazinyl chains (e.g., ) exhibit strong antiarrhythmic activity (ED₅₀ ~55), likely due to α-adrenoreceptor modulation. The target compound’s 2-phenylethyl group may reduce this activity but enhance β-adrenoreceptor binding .
  • Vasodilation : Piperazinylacetyl derivatives () show PDE3 inhibition, with electron-withdrawing substituents (e.g., dichlorophenyl) enhancing potency. The target’s benzylpiperazine group, being electron-rich, may reduce PDE3 affinity compared to dichloro analogues .

Metabolic and Receptor Binding

  • DPP-4 Inhibition : BI 1356 () demonstrates that rigid, bicyclic substituents at position 8 (e.g., quinazolinylmethyl) improve DPP-4 binding. The target’s flexible benzylpiperazine may limit this interaction .
  • α-Adrenoreceptor Affinity: Piperazinylpropyl derivatives () bind α₁-receptors (Kᵢ <1 µM), while bulkier groups (e.g., morpholinyl) reduce affinity. The target’s benzylpiperazine could exhibit moderate α₂ binding due to aromatic stacking .

Key Research Findings and Clinical Implications

  • Antiarrhythmic Potential: highlights that piperazinyl-hydroxypropyl derivatives are superior to phenylethyl analogues in arrhythmia models. However, the target compound’s 2-phenylethyl group may offer better CNS penetration for neurological applications .
  • DPP-4 vs. PDE Targeting : While BI 1356 () is optimized for DPP-4, the target compound’s structure aligns more with PDE inhibitors. Further studies are needed to confirm its selectivity .

Q & A

Q. How should long-term stability studies be designed for regulatory compliance?

  • Methodological Answer :
  • Follow ICH Q1A guidelines: Store samples at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 6–12 months.
  • Monitor degradation products monthly via stability-indicating HPLC and characterize major impurities by NMR/HRMS .
  • Use Arrhenius kinetics to predict shelf-life under ambient conditions .

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